

Structural Elucidation of 5-Hydroxytoluene-2,4-disulphonic Acid: A Technical Guide

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 5-Hydroxytoluene-2,4-disulphonic acid |
| CAS No.: | 15509-33-8 |
| Cat. No.: | B108939 |

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Executive Summary & Chemical Identity

5-Hydroxytoluene-2,4-disulphonic acid is the primary disulfonation product of m-cresol. It serves as the monomeric building block for Policresulen, a condensation polymer used in dermatology and gynecology. Precise structural confirmation is required to distinguish it from potential isomers (e.g., 2,6-disulphonic acid) and monosulfonated impurities that affect polymerization kinetics and efficacy.

Chemical Profile

| Property | Detail |
|-------------------------|---|
| IUPAC Name | 4-Hydroxy-6-methylbenzene-1,3-disulfonic acid |
| Common Name | m-Cresol-4,6-disulfonic acid (based on m-cresol numbering) |
| CAS Number | 15509-33-8 |
| Molecular Formula | C ₇ H ₈ O ₇ S ₂ |
| Exact Mass | 267.9711 Da |
| Key Structural Features | 1,2,4,5-tetrasubstituted benzene ring; Isolated aromatic protons. [1] [2] [3] [4] |

Synthesis Context & Isomer Logic

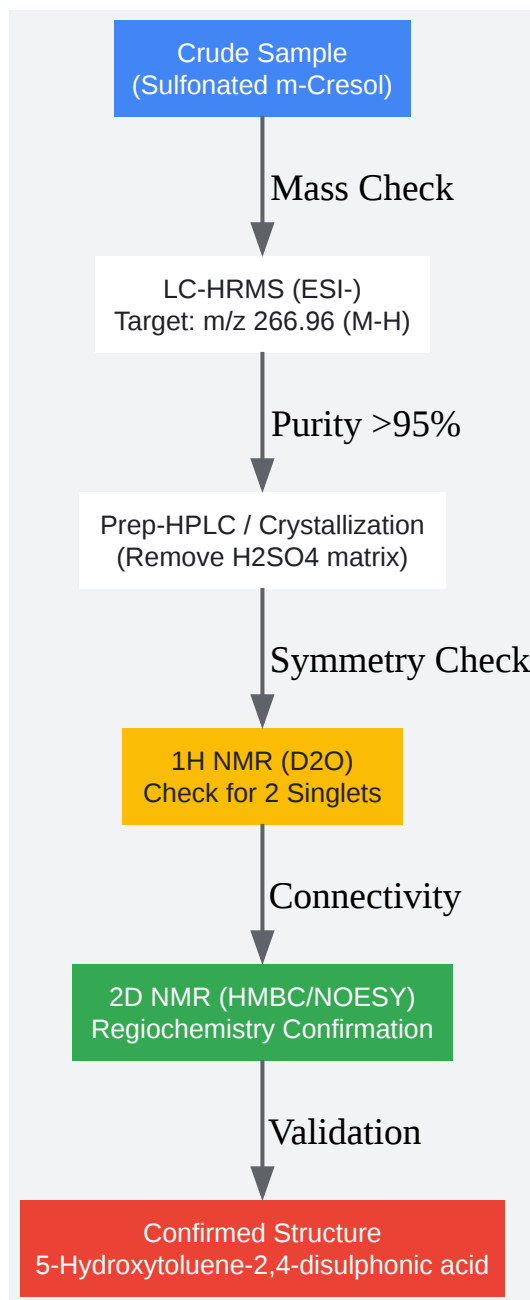
To elucidate the structure, one must understand its origin. The compound is synthesized via the sulfonation of m-cresol (3-hydroxytoluene) with excess oleum or sulfuric acid.

- Directing Effects: The hydroxyl group (-OH) at position 3 (relative to methyl at 1) is the strongest ortho/para director.
- Sterics: The position between the methyl and hydroxyl groups (C2 in toluene numbering) is sterically hindered.
- Thermodynamic Product: Sulfonation occurs primarily at positions 4 and 6 (relative to methyl), which are ortho and para to the hydroxyl group.
 - Note: In the final IUPAC name (**5-Hydroxytoluene-2,4-disulphonic acid**), the numbering shifts to prioritize sulfonic acids, but the substitution pattern remains: Methyl, H, Sulfonate, Sulfonate, Hydroxyl, H (in sequence around the ring).

Structural Elucidation Workflow

The following workflow integrates High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unambiguously assign the structure.

Diagram: Elucidation Logic Pathway



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Caption: Step-by-step workflow from crude synthesis mixture to structural validation.

Analytical Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and disulfonation status. Sulfonic acids ionize readily in negative mode.

- Method: ESI- (Negative Electrospray Ionization).
- Target Ion: $[M-H]^- = 266.9633$ (Calculated).
- Fragmentation Pattern: Look for neutral loss of SO_3 (80 Da), characteristic of sulfonic acids.
 - Observation: Peaks at m/z 187 (Monosulfonate) indicate incomplete reaction or fragmentation.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish the 2,4-disulfonic isomer from potential 2,6- or 4,6-isomers. Solvent: D_2O is the solvent of choice due to the high polarity of the sulfonic acid groups. Chemical shifts are referenced to internal TSP (0.00 ppm).

Predicted 1H NMR Data (500 MHz, D_2O)

| Proton | Position (Toluene #) | Multiplicity | Shift (δ ppm) | Mechanistic Explanation |
|---------------|---|--------------|-----------------------|--|
| H-3 | C3 (Between SO_3H groups) | Singlet | 8.20 – 8.40 | Highly deshielded by two ortho electron-withdrawing sulfonate groups. |
| H-6 | C6 (Between Me and OH) | Singlet | 6.80 – 7.10 | Shielded by ortho -OH; slightly deshielded by aromatic ring current. |
| CH_3 | C1 (Methyl) | Singlet | 2.50 – 2.70 | Deshielded by ortho - SO_3H group compared to toluene (2.3 ppm). |

Key Diagnostic Logic:

- **Singlet Multiplicity:** The presence of two sharp singlets confirms that the two aromatic protons are para to each other (or sufficiently isolated). In the target molecule, H3 and H6 are para.
- **Chemical Shift Disparity:** One proton (H3) is trapped between two sulfonates, pushing it significantly downfield (>8.0 ppm). The other (H6) is adjacent to the electron-donating hydroxyl, keeping it upfield (~ 7.0 ppm).

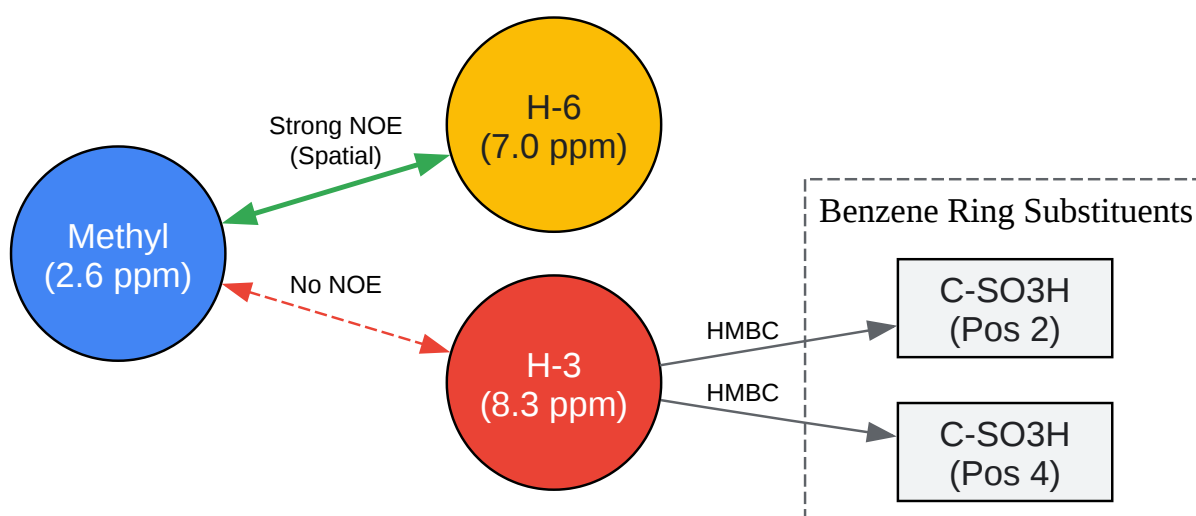
2D NMR Correlations (HMBC & NOESY)

To prove the regiochemistry (positions of substituents), observe the following correlations:

- **NOESY (Spatial Proximity):**

- Methyl (CH₃) ↔ H-6: Strong NOE signal. This proves the proton at ~7.0 ppm is physically adjacent to the methyl group.
- Methyl (CH₃) ↔ H-3: NO NOE signal. H-3 is separated from Methyl by a sulfonate group.
- HMBC (Long-range Coupling):
 - Methyl Protons → C1, C2, C6: The methyl protons will show correlations to the ipso carbon (C1), the sulfonate-bearing carbon (C2), and the proton-bearing carbon (C6).

Diagram: NMR Correlation Map



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Caption: NOESY interactions confirming the proximity of Methyl to H-6, distinguishing it from H-3.

Experimental Protocol: Sample Preparation

Reagents

- Sample: ~20 mg of crude or purified **5-Hydroxytoluene-2,4-disulphonic acid**.
- Solvent: Deuterium Oxide (D₂O, 99.9% D) with 0.05% TSP (sodium trimethylsilylpropanesulfonate) as internal standard.

- pH Adjustment: If the sample is extremely acidic (free acid form), shifts may vary. It is standard to neutralize slightly with NaOD to form the disodium salt for consistent spectral baselines, though the free acid is stable.

Step-by-Step

- Dissolution: Weigh 20 mg of the solid into a clean vial. Add 0.6 mL of D₂O.^[5] Vortex until fully dissolved.
- Filtration: If the solution is cloudy (polymerized impurities), filter through a 0.22 μm PTFE syringe filter directly into the NMR tube.
- Acquisition:
 - Run ¹H NMR (16 scans, d1=5s) to ensure quantitative integration.
 - Run HSQC to assign protons to their attached carbons.
 - Run HMBC optimized for 8 Hz coupling to verify quaternary carbons (C-SO₃H and C-OH).

References

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